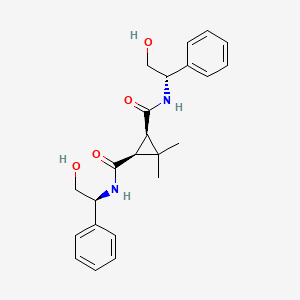

(1S,2R)-N,N'bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

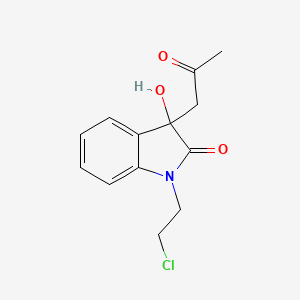

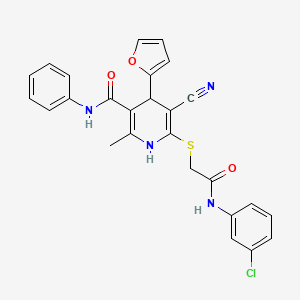

“(1S,2R)-N,N’bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide” is a complex organic compound. The nomenclature suggests that it has two chiral centers, which are specified by the (1S,2R) configuration . The compound also contains two hydroxy-1-phenylethyl groups attached to nitrogen atoms, and a 3,3-dimethylcyclopropane-1,2-dicarboxamide core .

Molecular Structure Analysis

The molecule has two chiral centers, which are specified by the (1S,2R) configuration . The configuration of these centers is determined by the Cahn-Ingold-Prelog rules, which assign priorities to the four substituents attached to the chiral center . The molecule is likely to be quite rigid due to the presence of a large number of single valence bonds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures often undergo reactions such as nucleophilic substitutions or eliminations . The presence of the amide and hydroxy groups could make the compound reactive towards both nucleophiles and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Enantiomers, which are non-superimposable mirror images of each other, can have different physical properties, such as the direction in which they rotate plane-polarized light . The compound’s properties could also be influenced by the presence of the amide and hydroxy groups .Scientific Research Applications

Synthesis and Characterization

A study by Cativiela et al. (1995) examines the crystal structure of a related compound, highlighting the arrangement of carboxamide groups and their hydrogen-bonded dimer formation, which could provide insights into the molecular arrangement of similar compounds in solid states (Cativiela et al., 1995).

Polymer Applications

Hsiao et al. (1999) investigate aromatic polyamides containing cyclohexane structures, showcasing the synthesis process and the resultant materials' properties, such as solubility and thermal stability. This study underlines the potential of incorporating cyclopropane and carboxamide functionalities into high-performance polymers (Hsiao et al., 1999).

Metal Complex Formation

Research by Cross et al. (1999) explores metal complexes of chiral N(2)O(2) tetradentate ligands, providing a foundation for understanding how similar compounds might interact with metals to form complexes with potential catalytic, magnetic, or electronic applications (Cross et al., 1999).

High-Performance Materials

Liaw et al. (2001) synthesize and characterize new aromatic polyamides bearing diphenylmethylene linkage and norbornyl groups, demonstrating the creation of materials with exceptional thermal stability and mechanical strength. This research suggests the potential utility of carboxamide and cyclopropane derivatives in developing novel materials for advanced applications (Liaw et al., 2001).

properties

IUPAC Name |

(1S,2R)-1-N,2-N-bis[(1S)-2-hydroxy-1-phenylethyl]-3,3-dimethylcyclopropane-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-23(2)19(21(28)24-17(13-26)15-9-5-3-6-10-15)20(23)22(29)25-18(14-27)16-11-7-4-8-12-16/h3-12,17-20,26-27H,13-14H2,1-2H3,(H,24,28)(H,25,29)/t17-,18-,19-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHVTGGQLDMTEX-WTGUMLROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)NC(CO)C2=CC=CC=C2)C(=O)NC(CO)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)N[C@H](CO)C2=CC=CC=C2)C(=O)N[C@H](CO)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-N,N'bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)

![2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2722396.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)

![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)

![N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2722411.png)